Structural Scaffold Differentiation: Seven-Membered 1,4-Oxazepane vs. Six-Membered Morpholine Core
The target compound incorporates a 1,4-oxazepane ring—a seven-membered N,O-heterocycle—whereas its closest commercial analog 4-[2-(piperazin-1-yl)ethyl]morpholine (CAS 4892-89-1) contains a six-membered morpholine ring . The additional ring atom in the oxazepane system alters ring-puckering dynamics, nitrogen–oxygen spatial separation, and hydrogen-bond acceptor geometry. Oxazepane-containing scaffolds have yielded clinically approved agents (amoxapine, loxapine) whereas the morpholine congener is primarily employed as a synthetic intermediate without documented clinical leads, underscoring the differentiated pharmacophoric potential of the seven-membered ring [1].
| Evidence Dimension | Ring size and heteroatom arrangement |
|---|---|
| Target Compound Data | 1,4-Oxazepane (7-membered ring: 1 N, 1 O in 1,4-relationship) linked to piperazine via ethylene spacer |
| Comparator Or Baseline | 4-[2-(Piperazin-1-yl)ethyl]morpholine (CAS 4892-89-1): morpholine (6-membered ring: 1 N, 1 O in 1,4-relationship) linked to piperazine via ethylene spacer |
| Quantified Difference | Ring size differs by one atom (7 vs. 6); C–O–C bond angle and N···O through-space distance are inherently altered. Oxazepane scaffold is represented among FDA-approved drugs; morpholine analog is not. |
| Conditions | Structural/chemoinformatic comparison; clinical precedent from review of oxazepane-derived drugs [1] |
Why This Matters
Replacing the oxazepane with a morpholine alters the three-dimensional pharmacophore, potentially invalidating structure–activity relationships in receptor-binding or enzyme-inhibition programs.
- [1] Bárbara M. A. P. Ferreira, Luísa M. Ferreira, et al. Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. 2020. Documents clinical use of oxazepane-containing tetracyclic antidepressants and antipsychotics. View Source
